5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately 385.5 g/mol. This compound is characterized by its unique structure, which includes a benzofuran core, a benzyloxy group, and a carboxamide functional group. It is utilized primarily in scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of benzofuran derivatives, which are known for their diverse biological properties. Benzofurans are aromatic compounds that contain a fused benzene and furan ring, making them significant in various chemical and pharmaceutical applications.
The synthesis of 5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple synthetic steps:
The molecular structure of 5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide can be represented using various structural notations:
InChI=1S/C25H23NO3/c1-3-18-9-11-20(12-10-18)26-25(27)24-17(2)29-23-14-13-21(15-22(23)24)28-16-19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,26,27)
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C
These structural representations highlight the compound's complex arrangement of atoms and functional groups that contribute to its chemical properties and biological activities.
5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo several chemical reactions:
The mechanism of action for 5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets within biological systems:
These interactions may lead to various biological effects, including antimicrobial or antioxidant activities .
The physical properties of this compound include:
Key chemical properties include:
The complexity rating for this compound is noted as 524, indicating a relatively high level of structural complexity which may influence its reactivity and interactions .
5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and biological research, highlighting its potential utility across multiple disciplines.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0